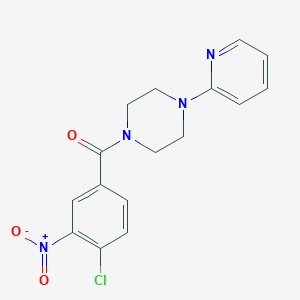![molecular formula C16H22N2O4S B5812008 N-(3-acetylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812008.png)
N-(3-acetylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide, also known as N-Acetyl-L-pipecolic acid sulfonamide (NAPSA), is a synthetic compound that has shown potential in various scientific research applications.
Mécanisme D'action
NAPSA exerts its pharmacological effects through the inhibition of amyloid beta peptide aggregation and the modulation of oxidative stress. It has been shown to inhibit the formation of reactive oxygen species, which are known to contribute to cellular damage and neurodegeneration.
Biochemical and Physiological Effects
In addition to its potential therapeutic effects for neurodegenerative diseases, NAPSA has also been shown to exhibit anti-inflammatory and antioxidant properties. Studies have shown that NAPSA can reduce the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes, leading to a reduction in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NAPSA is its relatively low toxicity, making it a suitable candidate for further preclinical studies. However, one limitation of NAPSA is its low solubility in water, which may affect its bioavailability and limit its potential therapeutic effects.
Orientations Futures
Future research on NAPSA should focus on its potential therapeutic effects for neurodegenerative diseases, as well as its anti-inflammatory and antioxidant properties. Further studies should also investigate the optimal dosing and administration of NAPSA, as well as its potential interactions with other drugs. Additionally, the development of more water-soluble derivatives of NAPSA may improve its bioavailability and increase its potential therapeutic effects.
Méthodes De Synthèse
NAPSA can be synthesized through a multistep process involving the reaction of N-acetyl-3-aminophenol with ethyl 2-bromoacetate, followed by hydrolysis and cyclization to form the intermediate compound. The intermediate compound is then reacted with piperidine and subsequently with methanesulfonyl chloride to form NAPSA.
Applications De Recherche Scientifique
NAPSA has shown potential in various scientific research applications, including its use as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that NAPSA can inhibit the aggregation of amyloid beta peptides, which are known to play a crucial role in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-13(19)14-7-6-8-15(11-14)18(23(2,21)22)12-16(20)17-9-4-3-5-10-17/h6-8,11H,3-5,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGBPIFQIMPWGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)N2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5811940.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5811946.png)
![ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5811949.png)

![4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5811960.png)
![4-{3-[(imino{2-[1-(2-thienyl)ethylidene]hydrazino}methyl)thio]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5811965.png)




![5-{[2-(dimethylamino)ethyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5812012.png)

![5-{[(2,5-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5812024.png)